molecular formula C11H14BrNO2 B8771933 N-[4-(3-Bromo-propoxy)-phenyl]-acetamide CAS No. 40981-73-5

N-[4-(3-Bromo-propoxy)-phenyl]-acetamide

Cat. No.: B8771933
CAS No.: 40981-73-5
M. Wt: 272.14 g/mol
InChI Key: GYQVTCSDOJTHEB-UHFFFAOYSA-N
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Description

N-[4-(3-Bromo-propoxy)-phenyl]-acetamide is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

40981-73-5

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

N-[4-(3-bromopropoxy)phenyl]acetamide

InChI

InChI=1S/C11H14BrNO2/c1-9(14)13-10-3-5-11(6-4-10)15-8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

GYQVTCSDOJTHEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of N-(4-hydroxyphenyl)acetamide (paracetamol) (1) (1.50 g) and 1,3-dibromobutane (14) (10.0 ml) in ethyl methyl ketone (25.0 ml) containing potassium carbonate (5.0 g) was stirred overnight at room temperature. The reaction mixture was filtered, residue washed with ethyl methyl ketone and solvent evaporated under reduced pressure to get the residue. The residue was dissolved in chloroform (200.0 ml), washed with 5% NaOH solution (3×100 ml), water (3×50 ml), dried, filtered and crystallized from methanol to get the desired product N-[4-(3-Bromo-propoxy)-phenyl]-acetamide (16) (2.01 g, 75.8%), mp 115-118° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of N-(4-hydroxyphenyl)acetamide (10 g) and potassium carbonate (11 g) in DMF (200 ml) was stirred for 20 min at room temperature. 1,3-Dibromopropane (35 ml) was then added and stirring was continued for 4 h. The mixture was filtered and the filtrate was concentrated in vacuo. The residue was treated with water and extracted with dichloromethane. The organic phase was washed first with dilute sodium hydroxide, then with water, dried and concentrated to give a solid which was triturated with hexane to give the title compound (14 g), MP: 120°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

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